molecular formula C14H8ClF3INO2 B5021455 2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide

2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide

Cat. No.: B5021455
M. Wt: 441.57 g/mol
InChI Key: ADTANYDULJXWCO-UHFFFAOYSA-N
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Description

2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of chloro, iodo, and trifluoromethoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves multiple steps, including halogenation and amide formation. One common method involves the following steps:

    Amide Formation: The formation of the benzamide core involves the reaction of an appropriate amine with a benzoyl chloride derivative. This step can be facilitated by using a base such as triethylamine (TEA) to neutralize the hydrochloric acid (HCl) byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The presence of halogen groups makes it suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethoxy groups can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Triflumuron: A similar compound with the IUPAC name 2-chloro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzamide, known for its use as an insecticide.

    Other Halogenated Benzamides: Compounds with similar structures but different halogen substitutions, such as 2-chloro-5-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide.

Uniqueness

2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide is unique due to the specific combination of chloro, iodo, and trifluoromethoxy groups, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3INO2/c15-12-6-1-8(19)7-11(12)13(21)20-9-2-4-10(5-3-9)22-14(16,17)18/h1-7H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTANYDULJXWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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